

Synthesis of (R,S)-Boc-2-amino-tetradecanoic Acid: A Technical Guide

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Compound of Interest

Compound Name: (R,S)-Boc-2-amino-tetradecanoic acid

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Abstract

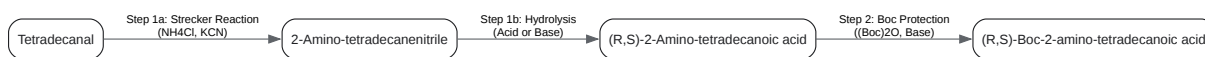
(R,S)-Boc-2-amino-tetradecanoic acid is a valuable building block in the fields of peptide synthesis, drug development, and biotechnology.[1][2] The presence of a long alkyl chain and a protected amino group allows for its incorporation into various molecules to enhance lipophilicity and facilitate further chemical modifications. This technical guide provides a comprehensive overview of a common and efficient synthetic pathway for **(R,S)-Boc-2-amino-tetradecanoic acid**, including detailed experimental protocols and data presentation. The synthesis is approached as a two-step process: the formation of the racemic amino acid backbone via the Strecker synthesis, followed by the protection of the amino group using a tert-butyloxycarbonyl (Boc) group.

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide chemistry.[3] It offers robust protection of amino groups under a wide range of reaction conditions and can be readily removed under mild acidic conditions.[3][4] **(R,S)-Boc-2-amino-tetradecanoic acid**, with its C14 alkyl chain, is utilized to create modified peptides and drug delivery systems with altered pharmacokinetic properties.[1][2] This guide details a reliable synthetic route accessible in a standard laboratory setting.

Overall Synthesis Pathway

The synthesis of **(R,S)-Boc-2-amino-tetradecanoic acid** is typically achieved in two sequential steps starting from tetradecanal.



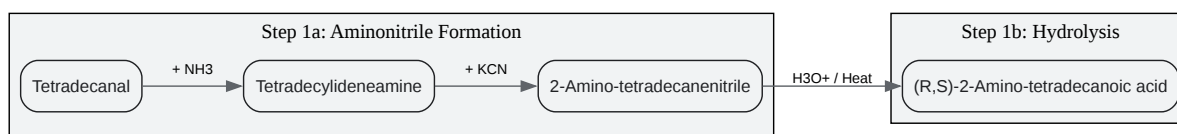
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Caption: Overall synthesis pathway for **(R,S)-Boc-2-amino-tetradecanoic acid**.

Experimental Protocols

Step 1: Synthesis of (R,S)-2-Amino-tetradecanoic Acid via Strecker Synthesis

The Strecker synthesis is a classic method for preparing racemic α -amino acids from aldehydes.^{[5][6][7][8]} The process involves the formation of an α -aminonitrile from an aldehyde, followed by hydrolysis to the corresponding amino acid.^{[5][7]}



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Caption: Workflow for the Strecker synthesis of **(R,S)-2-amino-tetradecanoic acid**.

Materials:

Reagent	Molar Mass (g/mol)	Quantity	Moles
Tetradecanal	212.39	21.24 g	0.1
Potassium Cyanide (KCN)	65.12	7.16 g	0.11
Ammonium Chloride (NH ₄ Cl)	53.49	6.42 g	0.12
Methanol	32.04	100 mL	-
Water	18.02	50 mL	-
Hydrochloric Acid (conc.)	36.46	As needed	-

Procedure:

- **Iminonitrile Formation:** In a well-ventilated fume hood, dissolve tetradecanal (0.1 mol) in methanol (100 mL) in a round-bottom flask equipped with a magnetic stirrer.
- Add a solution of ammonium chloride (0.12 mol) in water (25 mL), followed by a solution of potassium cyanide (0.11 mol) in water (25 mL). Caution: Potassium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.
- Stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Hydrolysis:** After completion of the aminonitrile formation, slowly add concentrated hydrochloric acid to the reaction mixture until a pH of <1 is achieved.
- Heat the mixture to reflux for 6-12 hours to hydrolyze the nitrile to a carboxylic acid.
- Cool the reaction mixture to room temperature and then in an ice bath. The crude amino acid hydrochloride may precipitate.
- Isolate the solid by filtration and wash with cold diethyl ether.

- To obtain the free amino acid, dissolve the hydrochloride salt in a minimum amount of water and adjust the pH to the isoelectric point (around pH 6) with a base such as ammonium hydroxide.
- Collect the precipitated (R,S)-2-amino-tetradecanoic acid by filtration, wash with cold water, and dry under vacuum.

Expected Yield: 60-75%

Step 2: Boc Protection of (R,S)-2-Amino-tetradecanoic Acid

The most common method for the introduction of the Boc group is the reaction of the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[3]



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Caption: Experimental workflow for the Boc protection of (R,S)-2-amino-tetradecanoic acid.

Materials:

Reagent	Molar Mass (g/mol)	Quantity	Moles
(R,S)-2-Amino-tetradecanoic acid	243.39	24.34 g	0.1
Di-tert-butyl dicarbonate ((Boc) ₂ O)	218.25	24.01 g	0.11
Sodium Hydroxide (NaOH)	40.00	6.0 g	0.15
1,4-Dioxane	88.11	100 mL	-
Water	18.02	100 mL	-
Ethyl Acetate	88.11	As needed	-
1M Hydrochloric Acid (HCl)	36.46	As needed	-

Procedure:

- Dissolve (R,S)-2-amino-tetradecanoic acid (0.1 mol) in a mixture of 1,4-dioxane (100 mL) and water (100 mL) in a round-bottom flask.[\[3\]](#)
- Add sodium hydroxide (0.15 mol) to the solution and stir until the amino acid is completely dissolved.[\[3\]](#)
- Cool the reaction mixture to 0 °C in an ice bath.
- Add di-tert-butyl dicarbonate (0.11 mol) portion-wise to the reaction mixture while stirring.[\[3\]](#)
- Allow the reaction to warm to room temperature and stir for 12-24 hours, or until completion is confirmed by TLC.
- Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.
- Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1M HCl.[\[3\]](#)

- Extract the product with ethyl acetate (3 x 100 mL).[3]
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.[3]

Expected Yield: 85-95%

Data Summary

Step	Product	Starting Material	Key Reagents	Typical Yield (%)	Purity (%)
1	(R,S)-2-Amino-tetradecanoic acid	Tetradecanal	KCN, NH ₄ Cl	60 - 75	>95
2	(R,S)-Boc-2-amino-tetradecanoic acid	(R,S)-2-Amino-tetradecanoic acid	(Boc) ₂ O, NaOH	85 - 95	>98

Conclusion

The synthesis of **(R,S)-Boc-2-amino-tetradecanoic acid** can be reliably achieved through a two-step process involving an initial Strecker synthesis to form the amino acid backbone, followed by a standard Boc protection. The protocols outlined in this guide are robust and can be adapted for various scales, providing researchers and drug development professionals with a practical approach to obtaining this valuable synthetic building block. Careful handling of toxic reagents, such as potassium cyanide, is paramount for a safe and successful synthesis.

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